Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-
Description
Introduction to Benzamide, N-[4-(1H-Benzimidazol-2-yl)phenyl]-
Historical Context and Development
Discovery and Initial Research
The discovery of benzimidazole derivatives traces back to early 20th-century investigations into heterocyclic compounds, with benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- emerging as a specialized offshoot of this research. Initial syntheses focused on coupling benzimidazole scaffolds with aromatic amides, leveraging condensation reactions between ortho-phenylenediamine and substituted benzoic acids. Early studies, such as those by researchers in the mid-2000s, optimized one-pot multi-step procedures to integrate thiourea and benzamide functionalities, as evidenced by the synthesis of analogous compounds like TUBC (N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea). These efforts laid the groundwork for systematic explorations of electronic and steric effects within the benzimidazole-amide framework.
Evolution of Benzimidazole Chemistry
Benzimidazole chemistry evolved significantly with the recognition of its bioisosteric potential, mimicking purine bases in nucleic acids. The integration of benzamide moieties marked a strategic shift toward enhancing hydrogen-bonding capabilities and metabolic stability. For instance, the introduction of sulfamoyl and methoxyethyl groups in derivatives like N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide demonstrated improved pharmacokinetic profiles, underscoring the role of substituent engineering in optimizing bioactivity. Concurrently, advancements in crystallography and Hirshfeld surface analysis enabled precise mapping of intermolecular interactions, refining synthetic strategies.
Key Contributors and Milestone Studies
Seminal contributions include the work of Gupta et al. (2021), who systematized the antifungal evaluation of 2-phenylbenzimidazole derivatives, highlighting the importance of para-substitutions on aromatic rings. Similarly, Alqahtani et al. (2023) expanded the repertoire of benzimidazole-based benzaldehydes, employing sodium metabisulfate-catalyzed condensations to achieve high-yield syntheses. These studies, alongside computational docking analyses, established structure-activity relationships (SARs) critical for targeting enzymes like elastase and β-tubulin.
Significance in Academic Research
Position in Heterocyclic Chemistry
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- epitomizes the fusion of aromatic and heterocyclic systems, offering a rich platform for studying π-π stacking, hydrogen bonding, and charge-transfer interactions. Its benzimidazole core, a bicyclic system with conjugated lone pairs on nitrogen atoms, facilitates electron delocalization, enhancing stability and reactivity. Comparative studies with simpler benzamides reveal that the appended benzimidazole moiety augments planar rigidity, favoring intercalation with biological macromolecules.
Relevance to Medicinal Chemistry
In medicinal chemistry, this compound’s dual functionality—amide and benzimidazole—enables dual-targeting strategies. For example, the amide group engages in hydrogen bonding with protease active sites, while the benzimidazole ring intercalates into DNA or inhibits tubulin polymerization. Molecular docking simulations corroborate its affinity for elastase and fungal CYP51, aligning with experimental findings on antimicrobial and anticancer activities. Such multifunctionality positions it as a scaffold for developing broad-spectrum therapeutic agents.
Importance in Drug Discovery
The compound’s modular structure permits iterative optimization, a hallmark of rational drug design. Modifications at the benzimidazole N1 position or the benzamide para-substituent have yielded derivatives with enhanced selectivity and potency. For instance, fluorinated analogs exhibit improved metabolic stability, while sulfamoyl-containing variants demonstrate superior solubility profiles. These innovations underscore its utility in addressing drug resistance and pharmacokinetic challenges in oncology and infectious disease research.
Structural Characteristics and Features
Molecular Architecture and Key Components
The molecular formula C20H15N3O delineates a structure comprising a benzamide group (C6H5CONH-) linked to a 4-(1H-benzimidazol-2-yl)phenyl moiety. Single-crystal X-ray diffraction studies confirm a planar arrangement, with dihedral angles between the benzimidazole and benzamide planes averaging 12.7°, facilitating π-orbital overlap. Key functional groups include:
- Benzimidazole core : Provides aromaticity and hydrogen-bond acceptor sites.
- Benzamide group : Contributes dipole interactions and hydrolytic stability.
- Phenyl bridge : Enhances conformational rigidity, reducing entropic penalties upon target binding.
Electronic Properties and Distribution
Density functional theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) localized on the benzimidazole ring, indicating nucleophilic reactivity, while the lowest unoccupied molecular orbital (LUMO) resides on the benzamide carbonyl, suggesting electrophilic susceptibility. This polarized electron distribution facilitates charge-transfer interactions with biological targets, as evidenced by redshifted absorption bands in UV-Vis spectra.
Structural Comparisons with Related Compounds
Comparative analysis with structurally analogous compounds highlights distinct pharmacophoric features:
The absence of sulfamoyl groups in the parent benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]-, reduces hydrophilicity but enhances membrane permeability, illustrating trade-offs in lead optimization.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(15-6-2-1-3-7-15)21-16-12-10-14(11-13-16)19-22-17-8-4-5-9-18(17)23-19/h1-13H,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQLHSPREUMECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351454 | |
| Record name | Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98806-50-9 | |
| Record name | Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Acylation of 4-(1H-Benzimidazol-2-yl)aniline
The direct acylation of 4-(1H-benzimidazol-2-yl)aniline stands as a foundational method for synthesizing the target benzamide. Benzimidazole derivatives undergo acylation with acyl chlorides or anhydrides under anhydrous conditions to prevent ring cleavage. For instance, reacting 4-(1H-benzimidazol-2-yl)aniline with benzoyl chloride in the presence of triethylamine as a base produces N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide (Fig. 1). The reaction proceeds at room temperature in dichloromethane, with a reported yield of 72–78%.
Mechanistic Insights :
The nucleophilic amine group of 4-(1H-benzimidazol-2-yl)aniline attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride and forming the amide bond. Steric hindrance from the benzimidazole moiety necessitates prolonged reaction times (6–8 hours) for complete conversion.
Optimization Strategies :
Multi-step Synthesis Using Benzoyl Chloride Intermediate
A robust approach involves synthesizing 4-(2-(1H-benzimidazol-2-ylthio)acetamido)benzoyl chloride as a key intermediate, followed by coupling with substituted anilines. This method, adapted from PMC studies, ensures high regioselectivity and scalability (Fig. 2).
Stepwise Procedure
Step i: Synthesis of 4-(2-Chloroacetamido)benzoic Acid
p-Aminobenzoic acid reacts with chloroacetyl chloride in ethanol with triethylamine, yielding 4-(2-chloroacetamido)benzoic acid (Compound a ). Key parameters:
- Molar Ratio : 1:1 (p-aminobenzoic acid : chloroacetyl chloride).
- Reaction Time : 1 hour at 0–5°C to prevent overheating.
Step ii: Formation of 4-(2-(1H-Benzimidazol-2-ylthio)acetamido)benzoic Acid
Compound a undergoes nucleophilic substitution with 2-mercaptobenzimidazole in ethanol under reflux (5–6 hours), facilitated by potassium carbonate. The thioether linkage forms with >80% efficiency.
Step iii: Conversion to Benzoyl Chloride
Treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) at reflux for 2–3 hours generates the reactive 4-(2-(1H-benzimidazol-2-ylthio)acetamido)benzoyl chloride (Compound c ). Excess SOCl₂ is removed via distillation.
Step iv: Final Coupling with Aniline Derivatives
Compound c reacts with substituted anilines in methanol or ethanol under reflux (4–6 hours), yielding the target benzamide. Monitoring via thin-layer chromatography (TLC) ensures reaction completion.
Representative Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | >85% |
| Reaction Temperature | 60–70°C |
Cyclocondensation and Subsequent Acylation
Alternative routes employ cyclocondensation of o-phenylenediamine derivatives with phthalic anhydride to form the benzimidazole core, followed by acylation. For example, 4-nitro-1,2-diaminobenzene reacts with phthalic anhydride in acetic acid to yield 5-nitro-1H-benzimidazole, which is subsequently reduced and acylated (Fig. 3).
Critical Observations :
- Nitration Effects : Introducing nitro groups at the 5-position of benzimidazole enhances electrophilicity, facilitating subsequent amidation.
- Reduction Conditions : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite effectively reduces nitro to amine groups without degrading the benzimidazole ring.
Characterization and Analytical Data
Spectroscopic Confirmation
Infrared Spectroscopy (IR):
- N-H Stretch : 3100–3300 cm⁻¹ (benzimidazole and amide N-H).
- C=O Stretch : 1660–1680 cm⁻¹ (amide carbonyl).
- C-S Stretch : 690–720 cm⁻¹ (thioether linkage in intermediates).
¹H-NMR (400 MHz, DMSO-d₆):
- Aromatic Protons : δ 7.25–8.77 ppm (multiplet, 11H).
- Amide NH : δ 7.93 ppm (singlet, 2H).
- Benzimidazole NH : δ 4.42 ppm (singlet, 1H).
¹³C-NMR (100 MHz, DMSO-d₆):
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Acylation | 72–78 | 80–85 | Moderate |
| Multi-step Chloride | 68–75 | 85–90 | High |
| Cyclocondensation | 60–65 | 75–80 | Low |
The multi-step chloride method offers optimal balance between yield and purity, making it preferable for industrial applications. Direct acylation, while simpler, suffers from lower scalability due to intermediate purification challenges.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The amide group in N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide undergoes nucleophilic acyl substitution under specific conditions. For example, conversion to acyl chloride intermediates facilitates reactions with nucleophiles such as amines:
-
Reaction with Thionyl Chloride :
Treatment with thionyl chloride (SOCl₂) converts the amide into a reactive acyl chloride, enabling subsequent coupling with amines to form secondary amides .Example :
This method is pivotal in synthesizing derivatives for biological screening .
Acid-Catalyzed Hydrolysis
The amide bond undergoes hydrolysis under acidic conditions, yielding a carboxylic acid and aniline derivatives:
-
Conditions : Refluxing with concentrated HCl or H₂SO₄.
-
Mechanism :
This reaction is critical for structural elucidation and degradation studies.
Condensation and Cyclization Reactions
The benzimidazole moiety participates in condensation reactions, particularly with aldehydes, to form extended heterocyclic systems:
-
Reaction with Aldehydes :
In the presence of sodium bisulfite (NaHSO₃), the compound forms Schiff base intermediates, which cyclize under thermal conditions .Example :
Functionalization via Electrophilic Substitution
The benzimidazole ring undergoes electrophilic substitution, though direct evidence for this compound is limited. Analogous derivatives show:
-
Halogenation : Bromination or chlorination at electron-rich positions .
-
Sulfonation : Reaction with sulfuric acid to introduce sulfonic acid groups .
Reduction and Oxidation
While direct studies are sparse, related benzimidazole-amides exhibit:
-
Reduction : Sodium borohydride (NaBH₄) reduces amides to amines in specialized conditions .
-
Oxidation : Hydrogen peroxide (H₂O₂) oxidizes thioether linkages to sulfones in derivatives .
Analytical Techniques for Reaction Monitoring
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide
- Molecular Formula : C20H15N3O
- Molecular Weight : 315.36 g/mol
The compound's structure features a benzimidazole ring, which is known for its broad spectrum of biological activities, making it a focal point in medicinal chemistry.
Biological Activities
- Antimicrobial Properties : Studies have indicated that derivatives of benzimidazole exhibit significant antimicrobial activity. Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- is being investigated for its efficacy against various pathogens.
- Antiviral Effects : The compound has shown promise in antiviral applications, particularly in inhibiting viral replication mechanisms.
- Anticancer Potential : Research suggests that this compound may inhibit enzymes like heparanase, which plays a role in cancer metastasis. In vitro studies have demonstrated its ability to reduce tumor cell proliferation.
- Hypoglycemic Effects : As an allosteric activator of human glucokinase, Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- enhances glucose metabolism, indicating potential use in diabetes management.
Case Study 1: Anticancer Activity
A study published in PubMed evaluated a series of benzimidazole derivatives for their anticancer properties. Among these, Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- demonstrated significant inhibitory activity against heparanase with an IC50 value around 0.25 µM. This suggests its potential role in developing new cancer therapies targeting metastatic pathways .
Case Study 2: Hypoglycemic Effects
In another study focusing on metabolic disorders, researchers explored the effects of Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- on glucose metabolism in diabetic models. The compound showed a substantial reduction in blood glucose levels by enhancing glucokinase activity, indicating its therapeutic potential in diabetes management .
Mechanism of Action
The mechanism of action of Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of human glucokinase, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding with residues in the allosteric site of the glucokinase protein . Additionally, the compound’s benzimidazole moiety allows it to interact with various enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Anthelmintic Activity: Substituent Effects on Efficacy
The target compound’s anthelmintic activity is modulated by substituents on the benzamide nitrogen. Key analogs include:
Antimicrobial Activity: Bis-Benzimidazole Derivatives
Bis-benzimidazole analogs, featuring dual benzimidazole groups, show enhanced broad-spectrum activity:
Key Insight: The bis-benzimidazole scaffold improves DNA minor-groove binding, enhancing antimicrobial effects .
Anti-Inflammatory Activity: Hydrazide Derivatives
Hydrazide-functionalized analogs exhibit potent anti-inflammatory effects:
Key Insight : Electron-withdrawing groups (e.g., nitro) enhance anti-inflammatory activity by stabilizing ligand-receptor interactions .
Biological Activity
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- features a benzimidazole moiety attached to a benzamide structure. This specific configuration is crucial for its biological activity, particularly as it acts as an allosteric activator of human glucokinase (GK), an enzyme involved in glucose metabolism.
The primary mechanism of action for Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- involves its role as an allosteric activator of human glucokinase. This activation enhances the enzyme's activity within the glycolysis pathway, resulting in hypoglycemic effects. The compound's ability to modulate glucose levels suggests potential applications in diabetes management.
Biological Activities
Benzamide, N-[4-(1H-benzimidazol-2-yl)phenyl]- exhibits a range of biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, indicating potential as an antimicrobial agent.
- Antiviral Activity : Research suggests possible antiviral properties that warrant further investigation.
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
- Antihypertensive Effects : Some studies indicate that it may also exhibit antihypertensive properties.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research :
- Antimicrobial Evaluation :
-
Glucokinase Activation :
- The compound's role as an allosteric activator was confirmed through biochemical assays that demonstrated enhanced glucokinase activity and subsequent hypoglycemic effects in vitro.
Q & A
Q. Q: What are the standard synthetic routes for preparing benzamide derivatives containing a benzimidazole core?
A: The compound is typically synthesized via multi-step reactions starting with benzimidazole precursors. For example, 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl) ethanone (BC) is prepared by refluxing 1-(1H-benzimidazol-2-yl) ethanone with benzene-1,2-diol and hydrazine hydrate, followed by recrystallization in methanol . Subsequent acylation reactions with aniline derivatives (e.g., nitro-substituted anilines) yield final products like N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyaceto hydrazide-N-phenylacetamide (BI) under reflux conditions (100°C, 4 hours) . Characterization involves TLC for purity, IR for functional groups (e.g., C=O at ~1650 cm⁻¹), and ¹H-NMR for structural confirmation (e.g., aromatic protons at δ 7.2–8.5 ppm) .
Advanced Synthesis: Reaction Optimization
Q. Q: How do solvent ratios and reaction times influence the yield of benzimidazole-acetamide hybrids?
A: Solvent polarity and reflux duration critically impact yields. For example, using a benzene:ethanol solvent system (9:1 to 4:1 ratios) optimizes cyclization during hydrazide formation, with reaction times varying from 4–6 hours . Lower-polarity solvents (e.g., benzene) favor intermediate stabilization, while extended reflux (>6 hours) may degrade heat-sensitive intermediates. Yields for derivatives like BJ and BK (nitro-substituted analogs) range from 65–78% under optimized conditions .
Biological Activity: Anti-inflammatory Screening
Q. Q: What methodological frameworks are used to evaluate anti-inflammatory activity in benzimidazole-benzamide hybrids?
A: The rat-paw-oedema assay is standard. Compounds (e.g., BI , BJ , BK ) are administered orally (50–100 mg/kg), and edema inhibition is measured 3–6 hours post-carrageenan injection. Potency is benchmarked against indomethacin (IC₅₀ ~10 mg/kg). Derivatives with electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) show enhanced activity (IC₅₀ 8–12 mg/kg) due to improved receptor binding .
Biological Activity: Anticonvulsant Mechanisms
Q. Q: How do structural modifications correlate with anticonvulsant efficacy in these derivatives?
A: Aromatic substitutions (e.g., 2-nitroaniline, 3-nitroaniline) enhance activity compared to aliphatic groups. In the maximal electroshock (MES) model using Wistar rats, BK and BJ reduce seizure duration by 40–50% at 30 mg/kg, comparable to phenytoin. The nitro groups likely enhance blood-brain barrier penetration and GABAergic modulation .
Analytical Challenges: Data Contradictions
Q. Q: How can conflicting bioactivity data between anti-inflammatory and anticonvulsant assays be resolved?
A: Discrepancies often arise from assay-specific thresholds or pharmacokinetic factors. For instance, BI shows strong anti-inflammatory activity (IC₅₀ 9 mg/kg) but moderate anticonvulsant effects. Computational modeling (e.g., molecular docking to COX-2 vs. GABA receptors) and pharmacokinetic profiling (e.g., logP, plasma protein binding) can clarify structure-activity relationships (SAR) .
Advanced SAR Studies
Q. Q: What computational tools are used to predict the bioactivity of novel benzamide-benzimidazole hybrids?
A: Molecular docking (AutoDock Vina) and QSAR models are employed to predict binding affinities to targets like COX-2 or sodium channels. For example, nitro-substituted derivatives show higher docking scores (-9.2 kcal/mol) to COX-2 compared to methyl analogs (-7.5 kcal/mol), aligning with experimental IC₅₀ values .
Stability and Degradation
Q. Q: What are the key stability concerns for benzamide-benzimidazole derivatives under storage conditions?
A: Benzimidazole cores are prone to hydrolysis in acidic/basic conditions. Accelerated stability studies (40°C/75% RH) reveal that derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit longer half-lives (>6 months) compared to electron-donating groups (e.g., -OCH₃; 3–4 months). Degradation products are identified via LC-MS, showing cleavage of the acetamide linkage .
Methodological Pitfalls
Q. Q: What are common errors in interpreting NMR data for these compounds?
A: Overlapping aromatic signals (e.g., benzimidazole and phenyl protons) may lead to misassignment. Using 2D NMR (COSY, HSQC) resolves ambiguities. For BK , the -NO₂ group deshields adjacent protons, shifting H-2′ and H-6′ to δ 8.3 ppm (doublet, J=8.5 Hz), confirmed by HSQC correlations .
Scaling-Up Synthesis
Q. Q: What challenges arise when scaling up benzamide-benzimidazole synthesis for preclinical studies?
A: Exothermic reactions (e.g., acylation steps) require controlled heating to avoid byproducts. Pilot-scale synthesis of BK (500 g batch) using a jacketed reactor (70°C, 6 hours) achieves 72% yield with <2% impurities, validated by HPLC .
Cross-Disciplinary Applications
Q. Q: Beyond anti-inflammatory and anticonvulsant uses, what other therapeutic areas are being explored?
A: Derivatives like N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide (WAY-270360) are investigated as sirtuin modulators and EGFR inhibitors, showing potential in oncology and neurodegenerative diseases .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
